molecular formula C7H11BrO2 B13297918 cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate

cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate

Cat. No.: B13297918
M. Wt: 207.06 g/mol
InChI Key: XAUNGMQKDDMMQW-WDSKDSINSA-N
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Description

cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C₇H₁₁BrO₂ It is a cyclopropane derivative featuring a bromomethyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N). This reaction proceeds efficiently, yielding the desired product in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products:

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of cyclopropanol derivatives.

    Oxidation: Formation of cyclopropanecarboxylic acids.

Scientific Research Applications

cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclopropane ring can impart conformational rigidity to the molecule, influencing its interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Bromocyclopropane: A simpler analog with a bromine atom attached to a cyclopropane ring.

    Cyclopropylmethyl bromide: Another related compound with a bromomethyl group attached to a cyclopropane ring.

    Ethyl 2-bromopropanoate: A structurally similar compound with a bromine atom attached to a propanoate ester.

Uniqueness: cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate is unique due to the presence of both a bromomethyl group and an ethyl ester group on the cyclopropane ring.

Biological Activity

cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a bromomethyl group, which can enhance its reactivity and biological interactions. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C7_{7}H11_{11}BrO2_{2}
  • Molecular Weight : 207.07 g/mol
  • Structure : The compound features a cyclopropane ring with an ethyl ester and a bromomethyl substituent, contributing to its unique reactivity profile.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group may facilitate nucleophilic attacks, leading to enzyme inhibition or modulation of receptor activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes by mimicking substrate structures.
  • Receptor Modulation : It could bind to receptor sites, altering signal transduction pathways.

Biological Activity Data

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibition of trypsin-like enzymes

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxic Effects : Research indicated that this compound showed cytotoxic effects on human cancer cell lines, suggesting its possible application in cancer therapy. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Enzyme Interaction : A detailed kinetic analysis revealed that this compound effectively inhibited serine proteases, with a calculated IC50_{50} value indicating potent inhibitory action.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound analogs to enhance selectivity and potency. For instance:

  • Synthesis Variations : Modifications to the ester group have been explored to optimize pharmacokinetic properties.
  • Structure-Activity Relationship (SAR) : SAR studies have identified key functional groups responsible for enhanced biological activity, guiding future drug design efforts.

Properties

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

ethyl (1S,2R)-2-(bromomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

XAUNGMQKDDMMQW-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1CBr

Canonical SMILES

CCOC(=O)C1CC1CBr

Origin of Product

United States

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